
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridine-2-thiol is a heterocyclic compound that features a pyridine ring fused with a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridine-2-thiol typically involves the condensation of pyridine derivatives with pyrrolidine derivatives. One common method involves the reaction of 4-methyl-2-thiopyridine with 3,4-dihydro-2H-pyrrole under specific conditions to form the desired compound . The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridine-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyridine compounds
Applications De Recherche Scientifique
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridine-2-thiol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and catalysts.
Mécanisme D'action
The mechanism of action of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridine-2-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridine-2-thiol include:
Pyridine derivatives: Compounds with similar pyridine ring structures, such as 4-methylpyridine and 2-thiopyridine.
Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures, such as 3,4-dihydro-2H-pyrrole and its derivatives.
Uniqueness
The uniqueness of this compound lies in its combined pyridine and pyrrolidine ring structures, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H12N2S |
|---|---|
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methyl-1H-pyridine-2-thione |
InChI |
InChI=1S/C10H12N2S/c1-7-5-10(13)12-6-8(7)9-3-2-4-11-9/h5-6H,2-4H2,1H3,(H,12,13) |
Clé InChI |
MGAZHRACNQXSMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=S)NC=C1C2=NCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


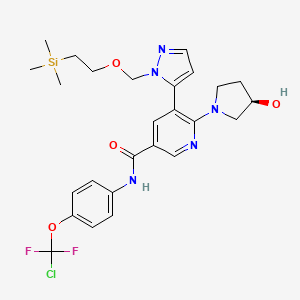

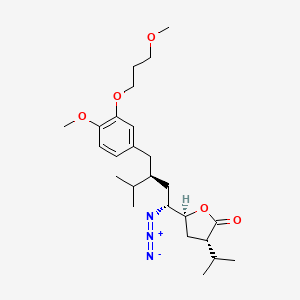
![2-[(2S,4S,5S,6S)-3,4-diacetyloxy-5,6-dihydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetate](/img/structure/B11826106.png)

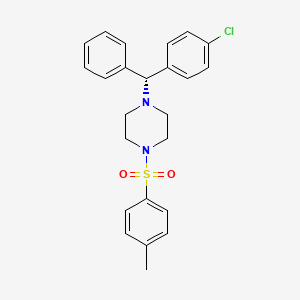
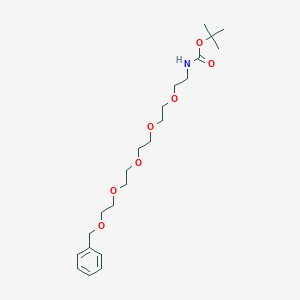
![6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11826137.png)

![ethyl (2S,3'aS,5'aR,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]-5'a-carboxylate](/img/structure/B11826147.png)

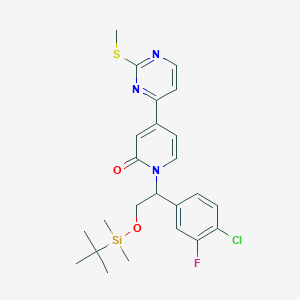
![Methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-methylsulfonyloxyethyl)imidazol-1-yl]acetate](/img/structure/B11826178.png)

